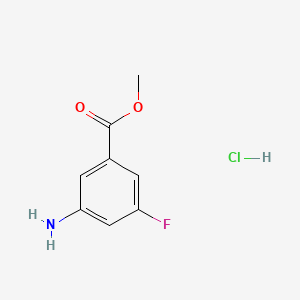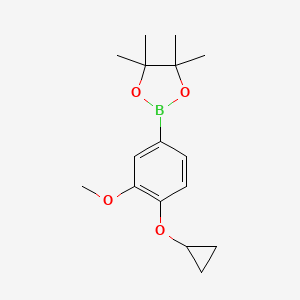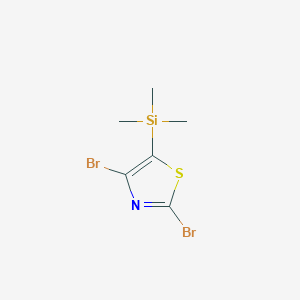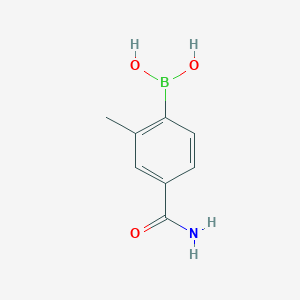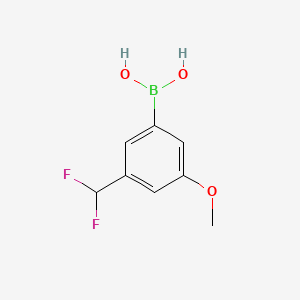
(3-(Difluoromethyl)-5-methoxyphenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(difluoromethyl)-5-methoxyphenyl]boronic acid: is an organoboron compound that has gained attention in recent years due to its unique chemical properties and potential applications in various fields. This compound features a boronic acid group attached to a phenyl ring substituted with difluoromethyl and methoxy groups. The presence of the difluoromethyl group imparts unique reactivity and stability to the molecule, making it valuable in synthetic chemistry and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction , which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.
Industrial Production Methods
Industrial production of [3-(difluoromethyl)-5-methoxyphenyl]boronic acid may involve large-scale Suzuki-Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
[3-(difluoromethyl)-5-methoxyphenyl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions can vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions include phenols, boronate esters, and substituted phenyl derivatives. These products can be further utilized in various synthetic applications.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [3-(difluoromethyl)-5-methoxyphenyl]boronic acid is used as a building block for the synthesis of complex organic molecules
Biology and Medicine
In biology and medicine, this compound is explored for its potential as a pharmaceutical intermediate. The difluoromethyl group is known to improve the metabolic stability and bioavailability of drug candidates, making [3-(difluoromethyl)-5-methoxyphenyl]boronic acid a valuable tool in drug discovery and development .
Industry
In the industrial sector, [3-(difluoromethyl)-5-methoxyphenyl]boronic acid is used in the production of agrochemicals, polymers, and other specialty chemicals. Its unique properties make it suitable for various applications, including as a catalyst or reagent in chemical processes.
Mecanismo De Acción
The mechanism of action of [3-(difluoromethyl)-5-methoxyphenyl]boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, while the difluoromethyl group can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate biological pathways and exert its effects in various applications .
Comparación Con Compuestos Similares
Similar Compounds
[3-(trifluoromethyl)phenylboronic acid]: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.
[3,5-difluorophenylboronic acid]: Contains two fluorine atoms on the phenyl ring but lacks the methoxy group.
Uniqueness
The uniqueness of [3-(difluoromethyl)-5-methoxyphenyl]boronic acid lies in its combination of the difluoromethyl and methoxy groups, which impart distinct reactivity and stability. This makes it particularly valuable in applications where these properties are desired, such as in drug discovery and advanced materials research .
Propiedades
Fórmula molecular |
C8H9BF2O3 |
|---|---|
Peso molecular |
201.97 g/mol |
Nombre IUPAC |
[3-(difluoromethyl)-5-methoxyphenyl]boronic acid |
InChI |
InChI=1S/C8H9BF2O3/c1-14-7-3-5(8(10)11)2-6(4-7)9(12)13/h2-4,8,12-13H,1H3 |
Clave InChI |
QUAQJUWEQKDTIY-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CC(=C1)OC)C(F)F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


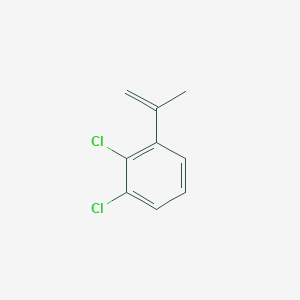
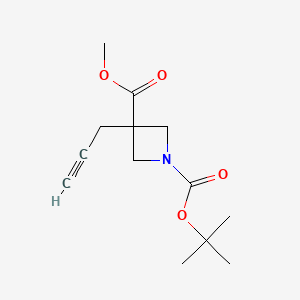
![2-[(Benzyloxy)carbonyl]bicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13461378.png)
![4-[3-(2,3-dichlorophenoxy)propyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B13461383.png)
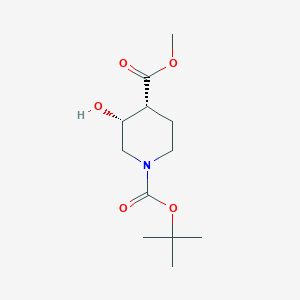
![1-[(2E)-3-{3,5-dimethoxy-4-[2-(piperazin-1-yl)ethoxy]phenyl}prop-2-enoyl]-1,2,5,6-tetrahydropyridin-2-one, bis(trifluoroacetic acid)](/img/structure/B13461405.png)
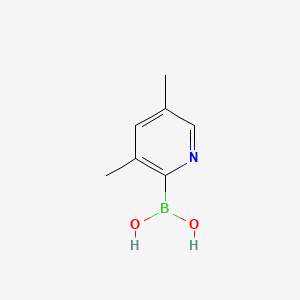
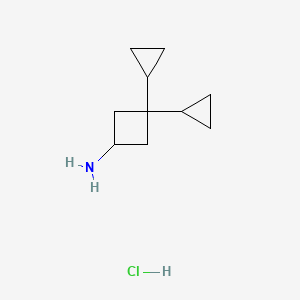
![5-(Difluoromethyl)spiro[2.3]hexane-5-carboxylicacid](/img/structure/B13461423.png)
![Tert-butyl N-[1-(sulfanylmethyl)cyclopropyl]carbamate](/img/structure/B13461425.png)
